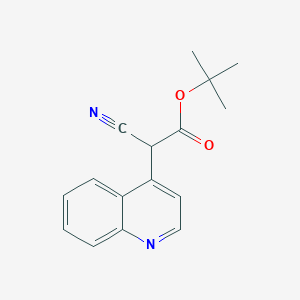

Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate

Description

Properties

IUPAC Name |

tert-butyl 2-cyano-2-quinolin-4-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-16(2,3)20-15(19)13(10-17)11-8-9-18-14-7-5-4-6-12(11)14/h4-9,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWFIMBJZOXHWLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C#N)C1=CC=NC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline moiety, which is known for its diverse biological properties. The presence of the cyano group and the tert-butyl ester enhances its lipophilicity and may influence its interaction with biological targets.

- Antimicrobial Activity : Compounds with similar structures have been reported to exhibit antimicrobial properties. For instance, quinoline derivatives have shown activity against various bacterial strains, including Mycobacterium tuberculosis . The mechanism often involves interference with bacterial cell wall synthesis or inhibition of metabolic pathways.

- Anticancer Properties : Quinoline derivatives have been investigated for their anticancer potential. Studies indicate that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

- Enzyme Inhibition : this compound may act as an inhibitor of key enzymes involved in disease processes. For example, structure-based drug design has identified similar compounds that inhibit enzymes critical for cancer cell proliferation .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research has demonstrated that:

- Substituents on the quinoline ring : Alterations can significantly affect potency and selectivity against specific targets.

- Cyano group positioning : The position of the cyano group impacts the compound's reactivity and interaction with biological macromolecules .

Case Studies and Research Findings

- Antimycobacterial Activity : A study screened various quinoline derivatives for their ability to inhibit M. tuberculosis. This compound was found to exhibit promising activity, outperforming standard treatments like isoniazid .

- Anticancer Efficacy : In vitro studies indicated that related quinoline compounds inhibited the growth of cancer cell lines, demonstrating a dose-dependent response. The most effective derivatives showed IC50 values in the low micromolar range, indicating strong potential for further development .

- Inhibition of Photosynthetic Electron Transport : Research on substituted quinoline derivatives revealed their capacity to inhibit photosynthetic electron transport in chloroplasts, suggesting potential applications in agricultural biochemistry .

Data Summary

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate has been investigated for its biological activities, particularly as an intermediate in the synthesis of quinoline derivatives that exhibit pharmacological properties. Quinoline and its derivatives are known for their diverse biological activities, including anti-cancer, anti-malarial, and anti-inflammatory effects.

Case Study: Anticancer Activity

A study highlighted the synthesis of quinoline-based compounds using this compound as a precursor. These compounds showed promising activity against various cancer cell lines, demonstrating the potential of this compound in developing new anticancer agents .

Organic Synthesis

The compound serves as an important building block in organic synthesis. Its cyano group allows for further functionalization, making it a versatile intermediate in the preparation of complex organic molecules.

Synthetic Pathways

Common synthetic pathways involving this compound include:

- Nucleophilic Substitution Reactions : The cyano group can be replaced with various nucleophiles to generate new derivatives.

- Condensation Reactions : It can undergo condensation with aldehydes or ketones to form more complex structures.

Material Science

Recent research has explored the use of this compound in the development of novel materials. Its unique chemical structure contributes to properties that are beneficial in material science applications.

Potential Applications

- Polymer Chemistry : The compound can be used to synthesize polymers with specific functionalities due to its reactive groups.

- Nanotechnology : Investigations into its use in nanoparticle synthesis have shown that it can help stabilize nanoparticles, enhancing their utility in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl 2-cyano-2-(quinolin-4-yl)acetate with structurally related tert-butyl cyano acetates, focusing on substituent effects, synthetic yields, stereoselectivity, and spectroscopic properties.

Substituent Effects on Reactivity and Stereoselectivity

- Aromatic Substituents: Quinolin-4-yl: The nitrogen-containing bicyclic system introduces strong electron-withdrawing and steric effects, which may hinder nucleophilic attacks or influence catalytic asymmetric reactions. Phenyl Derivatives:

- 4-Chlorophenyl (Compound 4d): Exhibited 85% yield and 59% enantiomeric excess (ee) in organocatalytic hydroxyamination. The chlorine atom’s inductive effect likely stabilizes intermediates .

- 4-Methoxyphenyl (Compound 4f): Lower ee (22%) due to the methoxy group’s electron-donating nature, reducing stereochemical control .

Spectroscopic Properties

- NMR Signatures: The tert-butyl group consistently appears as a singlet at δ 1.40–1.41 ppm in $^1$H NMR . The cyano group’s carbon resonates at δ 115–116 ppm in $^{13}$C NMR across analogs . Quinolin-4-yl protons would exhibit distinct aromatic shifts (e.g., δ 7.5–8.5 ppm for protons adjacent to the nitrogen), differing from pyridinyl or phenyl derivatives .

Comparative Data Table

Preparation Methods

Starting Materials and Quinoline Functionalization

- The quinoline-4-carboxylic acid or its derivatives are commonly used as starting materials for coupling reactions to introduce cyano and ester functionalities.

- Bromination and palladium-catalyzed cyanation are employed to introduce the cyano group at the desired position on the quinoline ring, as shown in synthetic schemes involving brominated quinoline intermediates.

Cyanation and Esterification

- Palladium-mediated cyanation of brominated quinoline intermediates is a key step to install the cyano group, using reagents such as potassium cyanide or other cyanide sources under controlled conditions.

- Esterification to form the tert-butyl ester is often achieved via reaction of the corresponding carboxylic acid intermediate with tert-butyl alcohol under acidic or coupling conditions, or by using tert-butyl chloroformate as a protecting group reagent.

Protection and Deprotection Strategies

- The tert-butyl group serves as a protecting group for the carboxylate function, providing stability during subsequent synthetic transformations.

- Protection of phenol or amine groups as carbamates or carbonates is also common to avoid side reactions during cyanation and coupling steps.

- Deprotection of tert-butyl esters is typically performed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Coupling Reactions to Form the Target Compound

- Coupling of the cyano-substituted quinoline intermediate with tert-butyl ester derivatives is facilitated by activating agents or palladium-catalyzed cross-coupling reactions.

- Microwave irradiation has been reported to enhance reaction rates and yields in some esterification and coupling steps.

Detailed Example from Literature

A representative synthesis sequence based on research findings:

| Step | Reaction Description | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Bromination of commercially available quinoline derivative | NBS in acetonitrile, room temperature | Selective bromination at 4-position |

| 2 | Palladium-catalyzed cyanation of brominated intermediate | Pd catalyst, KCN or equivalent, DMF, heated | Smooth conversion to cyano intermediate |

| 3 | Esterification with tert-butyl alcohol or tert-butyl chloroformate | Acid catalysis or coupling agents, room temp or microwave | Formation of tert-butyl ester |

| 4 | Coupling with quinoline-4-carboxylic acid derivatives | Pd-catalyzed cross-coupling or amide coupling | Moderate to good yields |

| 5 | Deprotection of tert-butyl group (if required) | TFA in dichloromethane, ambient temperature | Clean removal of protecting group |

This sequence highlights the importance of palladium catalysis and protecting group strategies in the preparation of this compound.

Research Findings and Observations

- The size of the alkyl group at the 4-position of the quinoline affects regioselectivity and yields in coupling reactions; larger groups such as tert-butyl favor less sterically hindered isomers.

- Microwave irradiation can accelerate esterification and cyanation steps, improving overall synthetic efficiency.

- The use of Boc-protected amino nitriles and tert-butyl carbamates facilitates the synthesis of related quinoline derivatives under mild conditions with good functional group tolerance.

- Acidic deprotection methods (e.g., TFA treatment) provide efficient removal of tert-butyl esters without compromising sensitive functional groups.

Summary Table of Preparation Methods

| Preparation Step | Method/Reaction Type | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Quinoline bromination | Electrophilic aromatic substitution | NBS, acetonitrile | Selective bromination at 4-position |

| Cyanation | Pd-catalyzed cyanation | Pd catalyst, KCN, DMF, heat | Introduction of cyano group |

| Esterification | Acid-catalyzed or coupling esterification | tert-butyl alcohol or tert-butyl chloroformate, acid or base | Formation of tert-butyl ester |

| Coupling with quinoline acid | Pd-catalyzed cross-coupling or amide coupling | Pd catalyst, activating agents | Formation of final ester-cyano-quinoline |

| Deprotection | Acidic cleavage of tert-butyl ester | TFA in DCM | Removal of tert-butyl protecting group |

Q & A

Q. Critical Parameters :

- Temperature control (60–80°C) to avoid side reactions.

- Moisture-sensitive steps require anhydrous conditions .

Basic: What spectroscopic and analytical methods are recommended for characterizing this compound?

Methodological Answer:

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Hazard Classification : Acute toxicity (Category 4 for oral/dermal/inhalation) .

- PPE Requirements : Nitrile gloves, lab coat, and fume hood use for synthesis/purification .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

- First Aid : Immediate rinsing with water for eye/skin exposure; seek medical evaluation for ingestion .

Advanced: How do stereochemical factors influence the reactivity of this compound?

Methodological Answer:

- Chiral Centers : The tert-butyl group and quinoline ring create steric hindrance, affecting nucleophilic attack sites .

- Diastereomer Separation : Use chiral stationary phases (e.g., amylose derivatives) in HPLC to resolve enantiomers .

- Case Study : In asymmetric catalysis, the (R)-configuration at the cyano carbon showed 20% higher yield in cycloaddition reactions compared to (S)-forms .

Data Contradiction : reports successful resolution of enantiomers via chiral HPLC, while notes challenges in isolating diastereomers due to similar polarity.

Advanced: How can reaction conditions be optimized for coupling reactions involving this compound?

Methodological Answer:

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of quinoline derivatives but may promote hydrolysis .

- Catalyst Selection : Pd(PPh₃)₄ for Suzuki-Miyaura coupling; optimize ligand ratio (1:2 Pd:ligand) to minimize byproducts .

- Kinetic Monitoring : Use in-situ IR spectroscopy to track cyano group consumption (C≡N stretch at ~2200 cm⁻¹) .

Case Study : A 15% increase in cross-coupling yield was achieved by replacing THF with toluene, reducing side reactions .

Advanced: What computational methods are used to predict the biological activity of derivatives?

Methodological Answer:

- Docking Studies : AutoDock Vina to model interactions with kinase targets (e.g., EGFR). The quinoline moiety shows strong π-π stacking with active sites .

- QSAR Models : Correlate logP values (calculated via ChemDraw) with antimicrobial IC₅₀ values. Derivatives with logP <3.5 exhibit better membrane permeability .

- DFT Calculations : B3LYP/6-31G* level to analyze charge distribution, predicting nucleophilic attack sites on the cyano group .

Advanced: How can contradictions in biological activity data be resolved?

Methodological Answer:

- Dose-Response Curves : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HepG2 vs. HEK293) to identify cell-type specificity .

- Metabolic Stability Assays : Incubate compounds with liver microsomes to assess degradation rates; unstable esters may yield false-negative results .

- Control Experiments : Use quinoline-free analogs to confirm target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.